Acetophenone diethyl ketal
Description
Significance of Ketal Derivatives in Synthetic Methodologies
Ketal derivatives, and the broader class of acetals to which they belong, are of fundamental importance in organic synthesis. wikipedia.org Their primary and most widely recognized role is as protecting groups for carbonyl functionalities (aldehydes and ketones). acs.org This protection strategy is crucial in the synthesis of complex organic molecules that contain multiple functional groups. acs.org By converting a reactive carbonyl group into a comparatively inert ketal, chemists can perform reactions on other parts of the molecule without unintended interference from the carbonyl.
The utility of ketals stems from their characteristic stability. They are robust and unreactive under neutral and basic conditions, and in the presence of many nucleophilic reagents and reducing agents. masterorganicchemistry.com However, the protective ketal group can be readily removed, regenerating the original carbonyl compound, through hydrolysis under acidic conditions. This selective protection and deprotection is a cornerstone of modern synthetic strategy. acs.org
Different alcohols can be used to form ketals, leading to derivatives with varying properties. For instance, cyclic ketals formed with diols like ethylene (B1197577) glycol often exhibit enhanced hydrolytic stability compared to acyclic diethyl ketals. This allows chemists to choose a protecting group with the appropriate stability for a specific synthetic sequence. The development of efficient and mild methods for ketalization, using various catalysts including solid acids like heteropoly acids, continues to be an active area of research to improve the environmental footprint and applicability of these reactions. scirp.org The formation of ketals is a reversible, acid-catalyzed reaction that involves the elimination of water, often driven to completion by techniques like azeotropic distillation. wikipedia.org
Historical Context of Acetophenone (B1666503) Ketal Chemistry
The parent compound, acetophenone, is a simple aromatic ketone that has been known for a long time, even acquiring the historical name "hypnone" for its sleep-inducing properties. researchgate.net The chemistry of protecting its carbonyl group via ketal formation is a classic and highly effective strategy in organic synthesis. google.com
Historically, the synthesis of ketals often required harsh conditions. Traditional methods for preparing acetophenone ketals involved prolonged refluxing of the ketone with an alcohol and a strong acid catalyst, such as p-toluenesulfonic acid (PTSA), while continuously removing the water formed during the reaction. researchgate.net Research into the mechanisms of these reactions has been ongoing, with studies confirming that the hydrolysis of acetophenone ketals is not subject to general acid catalysis and proceeds through the formation of an intermediate oxocarbonium ion. masterorganicchemistry.comchemicalbook.com The development of new synthetic methods, such as the use of microwave irradiation, has significantly shortened reaction times and improved efficiency compared to these traditional approaches. researchgate.net Over the years, the synthesis of acetophenone ketals and their halogenated derivatives has been refined to support their use as intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. google.com
Scope and Research Objectives for Acetophenone Diethyl Ketal
The primary research focus on this compound revolves around its application as a protecting group and as a precursor in specific synthetic transformations. Its ability to mask the reactivity of the acetophenone carbonyl group is its most common application.
A significant area of research has been its use in novel carbon-carbon bond-forming reactions. Notably, this compound and its substituted analogues have been shown to react with acetyl chloride in the presence of lanthanide trichloride (B1173362) catalysts, such as samarium trichloride (SmCl₃), to produce 1,3,5-triarylbenzenes in high yields. sioc-journal.cntandfonline.com This reaction provides a facile and efficient method for synthesizing these important compounds, which have applications in materials science. tandfonline.com Studies have shown that the reaction is influenced by electronic effects, with electron-donating groups on the aromatic ring increasing the reactivity of the ketal. tandfonline.com
The physical and chemical properties of this compound are well-documented and essential for its application in synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₂ chemsrc.comnih.gov |
| Molecular Weight | 194.27 g/mol chemsrc.comnih.gov |
| Appearance | Colorless liquid chemicalbook.com |
| Boiling Point | 231.7°C at 760 mmHg chemsrc.com |
| Density | 0.962 g/cm³ chemsrc.com |
| Flash Point | 71.2°C chemsrc.com |
| Solubility | Insoluble in water |
| IUPAC Name | 1,1-diethoxyethylbenzene nih.gov |
Research has also explored the reactivity of related acetophenone ketals. For example, acetophenone dimethyl ketal can be converted to α-methoxystyrene using specific manganese reagents. nsf.gov The comparative stability and reactivity of different acetophenone ketals, such as the dimethyl versus the diethyl derivatives, are also of interest, with steric effects playing a significant role; the smaller methoxy (B1213986) groups of the dimethyl ketal lead to a higher susceptibility to hydrolysis compared to the diethyl derivative.
Table 2: Synthesis of 1,3,5-Triarylbenzenes from Substituted Acetophenone Diethyl Ketals This table summarizes the results from a study where various substituted acetophenone diethyl ketals were converted to 1,3,5-triarylbenzenes using acetyl chloride and a catalytic amount of samarium trichloride (SmCl₃) at room temperature. tandfonline.com
| Entry (Aryl Group) | Reaction Time (h) | Yield (%) |
| C₆H₅- | 2 | 85 |
| 4-CH₃-C₆H₄- | 2 | 83 |
| 4-(CH₃)₂CH-C₆H₄- | 2 | 83 |
| 4-CH₃O-C₆H₄- | 2 | 88 |
| 4-Cl-C₆H₄- | 8 | 67 |
| 4-Br-C₆H₄- | 10 | 60 |
| 4-NO₂-C₆H₄- | 24 | 40 |
Classical Acid-Catalyzed Ketalization Protocols
Traditional methods for the synthesis of this compound rely on the principles of acid catalysis to facilitate the reaction between acetophenone and an alcohol. These protocols are well-established and widely used due to their simplicity and the availability of reagents.
Direct Ketalization from Acetophenone and Alcohols
The most direct route to this compound involves the reaction of acetophenone with an excess of ethanol (B145695) in the presence of an acid catalyst. This reaction is a reversible process where the carbonyl group of acetophenone is converted into a ketal. The use of a large excess of the alcohol helps to shift the equilibrium towards the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.
Utilization of Orthoformates and Other Orthoesters
An alternative and often more efficient method for the synthesis of this compound involves the use of orthoesters, such as triethyl orthoformate. chemicalbook.comthieme-connect.comgoogle.com In this approach, the orthoester serves as both the alcohol source and a dehydrating agent. The reaction of acetophenone with triethyl orthoformate in the presence of an acid catalyst, such as hydrochloric acid, directly yields the diethyl ketal. chemicalbook.com This method is particularly advantageous as it drives the reaction to completion by consuming the water generated during the reaction, thus overcoming the equilibrium limitations of direct ketalization. Other orthoesters can also be employed to generate a variety of ketals.
Role of Protic and Lewis Acid Catalysts in Reaction Efficiency
The choice of acid catalyst is crucial in determining the efficiency of ketalization. Both protic acids and Lewis acids are commonly employed. psu.edumdpi.comdoi.org
Protic Acids: Conventional protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA) are effective catalysts for ketalization. nih.govacs.org They function by protonating the carbonyl oxygen of acetophenone, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. psu.edu However, these catalysts can be corrosive and may not be compatible with acid-sensitive functional groups in more complex molecules. nih.govacs.org
Lewis Acids: Lewis acids, such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and samarium trichloride (SmCl₃), can also catalyze the formation of this compound. psu.edutandfonline.comresearchgate.net They coordinate to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon. researchgate.net Lewis acids are often milder than strong protic acids and can offer better selectivity in certain cases. tandfonline.com For instance, samarium trichloride has been shown to be an efficient catalyst for the synthesis of 1,3,5-triaryl benzenes from acetophenone diethyl ketals in the presence of acetyl chloride. tandfonline.com Iron(III) complexes have also demonstrated high efficiency in the ketalization of various carbonyl compounds, including acetophenone. nih.govacs.org
The catalytic activity of different acids can vary significantly. For example, in the ketalization of glycerol (B35011) with acetone, it has been suggested that Lewis acid catalysts are more effective than Brønsted acid catalysts. researchgate.net The efficiency of a given catalyst is also influenced by the reaction solvent and temperature.
Thermodynamic Considerations and Water Removal Strategies
Ketalization is a reversible reaction, and its equilibrium position is a critical factor in achieving high yields of this compound. nih.gov The reaction produces water as a byproduct, and the accumulation of water can shift the equilibrium back towards the starting materials, thereby reducing the yield of the ketal. nih.govfrontiersin.org
To drive the reaction to completion, it is essential to remove the water as it is formed. mdpi.com Several strategies are employed for this purpose:
Azeotropic Distillation: A common method involves the use of a Dean-Stark apparatus. chinayyhg.comresearchgate.net The reaction is carried out in a solvent that forms an azeotrope with water, such as benzene (B151609) or toluene (B28343). The azeotrope is continuously distilled off, removing the water and shifting the equilibrium in favor of the product. chinayyhg.com
Use of Dehydrating Agents: Chemical desiccants like anhydrous sodium sulfate, potassium carbonate, or molecular sieves can be added to the reaction mixture to absorb the water produced. google.comfrontiersin.org
Utilization of Orthoesters: As mentioned earlier, orthoesters like triethyl orthoformate react with the water formed during the reaction, effectively removing it from the system and driving the formation of the ketal. chemicalbook.comthieme-connect.com
The thermodynamic parameters of the reaction also play a role. For instance, the vaporization enthalpy of this compound has been reported, which is relevant for optimizing reflux temperatures during synthesis. An excess of the alcohol is also a thermodynamic tool used to favor product formation.
Advanced Catalytic Systems for Ketal Synthesis
To overcome some of the limitations of classical methods, such as the use of corrosive and difficult-to-recycle homogeneous catalysts, advanced catalytic systems have been developed. These often involve the use of solid acid catalysts, which offer advantages in terms of ease of separation, reusability, and reduced environmental impact. researchgate.net
Solid Acid Catalysis for Ketalization
Solid acid catalysts provide a heterogeneous alternative to traditional homogeneous acid catalysts for the synthesis of ketals. researchgate.netresearchgate.net These materials possess acidic sites on their surface that can catalyze the ketalization reaction.
Types of Solid Acid Catalysts:
Zeolites: Zeolites, such as H-Y, H-beta, and H-ZSM-5, are microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites. researchgate.netrsc.org They have been shown to be effective catalysts for the ketalization of ketones, including acetophenone. researchgate.netcusat.ac.in The pore size of the zeolite can influence its catalytic activity, with larger pore zeolites generally being more effective for bulkier ketones. psu.edu
Clays (B1170129): Montmorillonite (B579905) clays, such as K-10, are layered aluminosilicates that can act as both Brønsted and Lewis acid catalysts. chinayyhg.comjocpr.com They are inexpensive, non-corrosive, and have been successfully used for the acetalization and ketalization of a wide range of carbonyl compounds. chinayyhg.comfip.org Montmorillonite K-10 has been shown to catalyze the formation of acetals from aldehydes and ketones with ethylene glycol in refluxing benzene or toluene with excellent yields. chinayyhg.com
Sulfonated Resins: Ion-exchange resins containing sulfonic acid groups, such as Amberlyst, are also effective solid acid catalysts for ketalization. These resins offer high acidity and can be easily separated from the reaction mixture.
Other Solid Acids: Other materials like tungstosilicic acid supported on activated carbon, sulfated zirconia (SO₄²⁻/ZrO₂), and metal phosphates have also been investigated as solid acid catalysts for ketal synthesis. researchgate.netresearchgate.net
Advantages of Solid Acid Catalysts:
The use of solid acid catalysts in the synthesis of this compound and related structures offers several advantages over traditional homogeneous systems:
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration. jocpr.com
Reusability: Solid catalysts can often be recovered and reused for multiple reaction cycles, which reduces waste and cost. researchgate.netjocpr.com
Reduced Corrosion and Pollution: Solid acids are generally less corrosive than strong liquid acids and their use minimizes the generation of acidic waste streams. chinayyhg.comjocpr.com
Enhanced Selectivity: In some cases, the shape-selective nature of porous catalysts like zeolites can lead to higher product selectivity. cusat.ac.in
The efficiency of solid acid catalysts in the ketalization of acetophenone is influenced by factors such as the strength and density of acid sites, surface area, and pore size. researchgate.net For instance, studies have shown that for the acetalization of ketones, clays can sometimes be more active catalysts than zeolites. researchgate.net
Homogeneous Metal-Complex Catalysis for Ketalization (e.g., Cobaloxime Systems)
Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer high efficiency and selectivity under mild conditions. pan.pl An efficient catalytic system for the acetalization and ketalization of carbonyl compounds has been developed using a catalyst generated in situ from Co(II) salts, such as CoCl₂, and dimethylglyoxime, which forms a cobaloxime complex. mdpi.comresearchgate.netresearchgate.net
This system has demonstrated excellent catalytic performance for the reaction of various carbonyl compounds with polyhydric alcohols under solvent-free and mild conditions. mdpi.comresearchgate.net For example, the ketalization of cyclohexanone (B45756) with propane-1,2-diol achieved a 99.2% conversion. mdpi.com Although the reaction of acetophenone with butane-1,4-diol was slower, the system proved effective for other ketones, suggesting its potential for preparing larger cyclic ketals. mdpi.com The proposed mechanism involves the in situ generated planar tetracoordinate cobaloxime as the key catalytic species. mdpi.comresearchgate.net
Other homogeneous metal complexes, including those of iron, have also been investigated for the transfer hydrogenation of acetophenone, a related reaction. uoa.gr
Microwave-Assisted Synthesis of Acetophenone Ethylene Ketals
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. A simple and convenient method for the synthesis of acetophenone ethylene ketals involves the reaction of acetophenone with ethylene glycol in toluene in the presence of p-toluenesulfonic acid (PTSA) under microwave irradiation. researchgate.netumich.edusemanticscholar.org A key feature of this method is the simultaneous removal of the water formed during the reaction, often using a Dean-Stark apparatus. researchgate.netsemanticscholar.org
This approach leads to 100% conversion and high yields of the desired ketals in significantly shorter reaction times compared to conventional heating methods. researchgate.netsemanticscholar.org For instance, various substituted acetophenones were completely converted to their corresponding ethylene ketals within 2 hours under microwave irradiation at 500 W. researchgate.net The efficiency of the reaction is dependent on the microwave power, with optimal conditions being determined to avoid issues like excessive foaming. researchgate.net
Table 2: Microwave-Assisted Synthesis of Substituted Acetophenone Ethylene Ketals researchgate.net
| Acetophenone Derivative | R¹ | R² | R³ | Yield (%) |
|---|---|---|---|---|
| 7a | H | H | H | 98 |
| 7b | Cl | H | H | 93 |
| 7c | H | Cl | H | 92 |
| 7d | H | H | MeO | 94 |
| 7e | H | H | F | 92 |
Chemo- and Regioselective Preparations of Substituted Acetophenone Ketals
The chemo- and regioselective synthesis of substituted acetophenone ketals is of significant interest, particularly when dealing with multifunctional molecules. While the primary focus of the provided sources is on the general synthesis of ketals as protecting groups, some principles of selectivity can be inferred.
For instance, in the chemo- and regioselective synthesis of acyl-cyclohexenes from pentamethylacetophenone and 1,5-diols, an iridium(I) catalyst is used. acs.orgnih.gov This reaction proceeds via a tandem acceptorless dehydrogenation and a researchgate.net-hydride shift cascade, demonstrating a high degree of control over the reaction pathway. acs.orgnih.gov While this example does not directly produce a ketal, it highlights the use of sophisticated catalytic systems to achieve high selectivity in reactions involving acetophenone derivatives.
In the context of ketalization, chemoselectivity often refers to the preferential reaction of one carbonyl group over another in a molecule containing multiple carbonyls, or the protection of a carbonyl group in the presence of other reactive functional groups. The choice of catalyst and reaction conditions can influence this selectivity. For example, the milder conditions offered by many heterogeneous catalysts can help preserve other sensitive functional groups in the molecule.
Regioselectivity in the context of acetophenone ketal synthesis would be relevant when an unsymmetrical diol is used, leading to the possibility of different regioisomeric ketal products. The literature cited primarily focuses on symmetrical diols like ethylene glycol, where regioselectivity is not a factor. However, the principles of steric and electronic control that govern other organic reactions would likely apply, with the catalyst playing a key role in directing the outcome.
Structure
2D Structure
Properties
IUPAC Name |
1,1-diethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZAUXRKSMJLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195747 | |
| Record name | Acetophenone diethyl ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-37-4 | |
| Record name | Acetophenone diethyl ketal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone diethyl ketal | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC2202 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone diethyl ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of Acetophenone Diethyl Ketal
Carbon-Carbon Bond Forming Reactions
The structure of acetophenone (B1666503) diethyl ketal allows for its use as a precursor in several carbon-carbon bond-forming reactions, offering pathways to complex molecular architectures.
Oligomerization and Polymerization Reactions
Under specific catalytic conditions, acetophenone diethyl ketal can undergo self-condensation reactions, leading to the formation of oligomeric and polymeric structures. A notable example is the synthesis of 1,3,5-triarylbenzenes.
A novel and efficient method for synthesizing 1,3,5-triarylbenzenes involves the reaction of acetophenone diethyl ketals with acetyl chloride in the presence of catalytic amounts of lanthanide trichlorides, such as samarium trichloride (B1173362) (SmCl₃). sioc-journal.cnresearchgate.net This reaction proceeds smoothly under mild conditions and in various solvents like pentane, affording high yields of the cyclotrimerized product. sioc-journal.cnresearchgate.net The use of lanthanide catalysts is crucial for promoting this transformation. sioc-journal.cn Other catalysts, including copper(II) chloride (CuCl₂), have also been employed for the self-condensation of acetophenone derivatives to yield 1,3,5-triarylbenzenes. sapub.org
The proposed mechanism for the lanthanide-catalyzed reaction suggests that the Lewis acidic nature of the lanthanide trichloride facilitates the reaction. sioc-journal.cn This method represents a significant advancement over previous routes that often required expensive reagents or harsh conditions. myttex.net
Table 1: Synthesis of 1,3,5-Triarylbenzenes using Lanthanide Trichloride Catalysis
| Ketal Substrate | Catalyst | Solvent | Yield (%) | Reference |
| This compound | SmCl₃ | Pentane | High | sioc-journal.cnresearchgate.net |
| This compound | Various Lanthanide Trichlorides | Various | High | sioc-journal.cn |
The electronic nature of substituents on the aromatic ring of the acetophenone precursor significantly influences the yield of 1,3,5-triarylbenzene formation. Studies using various substituted acetophenones have shown that electron-donating groups on the aromatic ring tend to decrease the reaction yield, while electron-withdrawing groups enhance it. rasayanjournal.co.in This is attributed to the increased electrophilicity and acidity of the α-hydrogen in the presence of electron-withdrawing substituents, which facilitates the necessary cyclization steps. rasayanjournal.co.in
Conversely, when using p-toluenesulfonic acid (PTSA) as a catalyst under solvent-free conditions, both electron-donating and electron-withdrawing groups on the acetophenone can lead to good yields of the corresponding 1,3,5-triarylbenzenes. myttex.net However, some substrates, such as those with p-methoxy or o-methyl substituents, have shown lower reactivity in this system. myttex.net
Table 2: Influence of Substituents on 1,3,5-Triarylbenzene Synthesis
| Catalyst System | Substituent Type on Acetophenone | Effect on Yield | Reference |
| Sulphated Tin Oxide | Electron-withdrawing | Increased Yield | rasayanjournal.co.in |
| Sulphated Tin Oxide | Electron-donating | Decreased Yield | rasayanjournal.co.in |
| PTSA (solvent-free) | Electron-donating/withdrawing | Generally Good Yields | myttex.net |
Vinyl Ether Generation from Ketal Substrates
Ketals, including this compound, can serve as precursors for the synthesis of vinyl ethers. One method involves the reaction of ketals with silylating agents. For instance, the reaction of acetophenone dimethyl ketal with (CO)₅MnSi(CH₃)₃ has been shown to produce α-methoxystyrene, a type of vinyl ether. nsf.gov This reaction proceeds without the need for strong acid or base catalysts. nsf.gov
The synthesis of vinyl ethers is of considerable interest as they are versatile intermediates in organic chemistry, participating in reactions like carbene additions to form gem-dihalocyclopropanes. unit.no
Hydrolysis and De-ketalization Processes
The hydrolysis of this compound to regenerate the parent ketone, acetophenone, is a fundamental and widely utilized reaction, particularly in the context of protecting group chemistry. This de-ketalization is typically carried out under acidic conditions.
Mechanistic Studies of Acid-Catalyzed Ketal Hydrolysis
The acid-catalyzed hydrolysis of ketals, including this compound, has been the subject of detailed mechanistic investigations. The generally accepted mechanism involves a multi-step process: masterorganicchemistry.com
Protonation: The reaction is initiated by the protonation of one of the ether oxygen atoms of the ketal by a hydronium ion (H₃O⁺) or another acid catalyst. masterorganicchemistry.com
Formation of an Oxocarbenium Ion: The protonated intermediate then undergoes cleavage of a carbon-oxygen bond to eliminate a molecule of ethanol (B145695), forming a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com The formation of this carbocation is often the rate-determining step. masterorganicchemistry.com
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
Deprotonation and Elimination: Subsequent deprotonation and elimination of a second molecule of ethanol leads to the final ketone product, acetophenone.
Studies on the hydrolysis of acetophenone dimethyl ketals have provided evidence for the existence of the oxocarbenium ion as a discrete intermediate. masterorganicchemistry.com Research has also explored the influence of general acid catalysis in the hydrolysis of various acetals, with findings suggesting that the mechanism can shift from specific-acid catalysis to general-acid catalysis depending on the structure of the acetal (B89532). masterorganicchemistry.comgla.ac.uk For this compound specifically, it has been reported that its hydrolysis is not subject to general acid catalysis. chemicalbook.com The rate of hydrolysis is influenced by factors such as the stability of the incipient carbocation and the ability of the leaving group to depart. gla.ac.uk
The reaction is typically performed using aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at temperatures ranging from ambient to reflux.
Untersuchung von Oxocarbonium-Ion-Zwischenprodukten bei der Ketalhydrolyse
Die Hydrolyse von Ketalan, ein grundlegender Prozess in der organischen Chemie, verläuft typischerweise über einen schrittweisen Mechanismus, der die Bildung eines reaktiven Zwischenprodukts, des Oxocarbonium-Ions, beinhaltet. Untersuchungen zur Hydrolyse von Acetophenonketalen, insbesondere von Acetophenondimethylketal, haben entscheidende Einblicke in die Natur dieser Zwischenprodukte geliefert. annualreviews.orgacs.org
Wegweisende Arbeiten von Young und Jencks lieferten den direkten Nachweis für die Existenz eines freien, lösungsmitteläquilibrierten Oxocarbonium-Ions während der Hydrolyse von Acetophenondimethylketalen. annualreviews.orgacs.org In ihren Experimenten wurde gezeigt, dass verdünntes Sulfit-Dianion als effizienter Fänger für das Oxocarbonium-Ion-Zwischenprodukt fungiert. annualreviews.orgresearchgate.net Interessanterweise beeinflusst die Anwesenheit des Sulfit-Fängers die Geschwindigkeit der Hydrolyse nicht. annualreviews.orgresearchgate.net Dies deutet stark darauf hin, dass die Bildung des Oxocarbonium-Ions nach dem geschwindigkeitsbestimmenden Schritt der Reaktion erfolgt. masterorganicchemistry.com
Die Protonierung des entsprechenden Enolethers erzeugt dasselbe Zwischenprodukt, das ein identisches Abfangverhalten gegenüber Sulfit zeigt. annualreviews.org Diese Experimente belegen, dass das Oxocarbonium-Ion eine diskrete, ausreichend langlebige Spezies im Lösungsmittel ist, um mit externen Nukleophilen zu reagieren, bevor es mit Wasser reagiert, um das endgültige Ketonprodukt zu bilden. acs.org Die Reaktion dieses Zwischenprodukts mit Sulfit scheint diffusionsbegrenzt zu sein und bietet eine Methode zur Abschätzung der Lebensdauer verschiedener Oxocarbonium-Ion-Zwischenprodukte. annualreviews.org
Tabelle 1: Ergebnisse des Abfangexperiments bei der Hydrolyse von Acetophenondimethylketal
| Experimenteller Befund | Mechanistische Implikation | Referenz |
| Das Oxocarbonium-Ion wird durch Sulfit-Dianion abgefangen. | Das Oxocarbonium-Ion ist ein echtes Zwischenprodukt in der Reaktion. | annualreviews.orgacs.orgresearchgate.net |
| Die Hydrolysegeschwindigkeit wird durch den Fänger nicht beeinflusst. | Die Bildung des Oxocarbonium-Ions ist nicht der geschwindigkeitsbestimmende Schritt. | annualreviews.orgmasterorganicchemistry.com |
| Das gleiche Zwischenprodukt wird aus dem Enolether gebildet. | Bestätigt die Struktur und das freie, lösungsmitteläquilibrierte Wesen des Zwischenprodukts. | annualreviews.org |
Selektive Regenerierung von Carbonylverbindungen aus Ketalen unter Verwendung von Metall-Lewis-Säure-Systemen
Die Abspaltung der Ketal-Schutzgruppe zur Regenerierung der ursprünglichen Carbonylverbindung ist eine entscheidende Reaktion in der mehrstufigen organischen Synthese. Während die Hydrolyse traditionell mit Brønsted-Säuren katalysiert wird, hat sich die Verwendung von Metall-Lewis-Säure-Systemen als milde und hochselektive Alternative herausgestellt. acs.orgeurekalert.org
Der Wirkmechanismus von Lewis-Säure-Katalysatoren bei der Ketalspaltung unterscheidet sich von dem der Brønsted-Säuren. Anstatt ein Sauerstoffatom zu protonieren, koordiniert die Lewis-Säure (ein Metallzentrum) an eines der etherischen Sauerstoffatome des Ketals. frontiersin.orgmdpi.com Diese Koordination erhöht die Elektrophilie des zentralen Kohlenstoffatoms und schwächt die Kohlenstoff-Sauerstoff-Bindung, was deren Spaltung erleichtert und zur Bildung des Oxocarbonium-Ions und zur anschließenden Freisetzung der Carbonylverbindung führt. mdpi.com
Es wurde eine Vielzahl von Metall-Lewis-Säure-Systemen für die Entschützung von Ketalen entwickelt, die oft eine hohe Effizienz unter milden Bedingungen und eine Toleranz gegenüber anderen säureempfindlichen funktionellen Gruppen aufweisen. acs.org
Tabelle 2: Vergleich der von Brønsted- und Lewis-Säuren katalysierten Ketalhydrolyse
| Merkmal | Brønsted-Säure-Katalyse | Lewis-Säure-Katalyse | Referenz |
| Aktivierung | Protonierung eines Ketal-Sauerstoffatoms. | Koordination eines Metallzentrums an ein Ketal-Sauerstoffatom. | mdpi.com |
| Zwischenprodukt | Bildung eines kurzlebigen Hemiketals. | Direkte Aktivierung der Carbonylgruppe (bei der Ketalbildung) oder des Ketalsauerstoffs. | mdpi.com |
| Bedingungen | Oft korrosiv; kann mit säureempfindlichen Gruppen unverträglich sein. | Oft milder, was eine höhere funktionelle Gruppentoleranz ermöglicht. | acs.org |
| Katalysatoren | HCl, H₂SO₄, p-Toluolsulfonsäure. | InCl₃, Zn(OTf)₂, Sc(OTf)₃, verschiedene Lanthanoid-Katalysatoren. | researchgate.neteurekalert.org |
Reaktivitätsprofilierung am Ketalzentrum
Das Ketalzentrum von Acetophenondimethylketal weist eine unterschiedliche Reaktivität auf, die über die einfache saure Hydrolyse hinausgeht. Während die Hydrolyse zur Regenerierung des Acetophenons eine grundlegende Umwandlung ist , kann das Ketalzentrum auch an anderen Reaktionen teilnehmen, die alternative Wege zur Funktionalisierung aufzeigen.
Ein bemerkenswertes Beispiel ist die Reaktion von Acetophenondimethylketal mit (CO)₅MnSi(CH₃)₃. Diese Reaktion führt nicht zur Hydrolyse, sondern zur Bildung des entsprechenden Methylvinylethers, α-Methoxystyrol. nsf.gov Dieser Prozess verläuft unter relativ milden Bedingungen und zeigt, dass das Ketalzentrum durch geeignete metallorganische Reagenzien zu Eliminierungsreaktionen angeregt werden kann. Das flüchtige Nebenprodukt ist in diesem Fall CH₃OSi(CH₃)₃. nsf.gov
Darüber hinaus wurde berichtet, dass die Hydrolyse von Acetophenondiethylketalen keiner allgemeinen Säurekatalyse unterliegt. chemicalbook.com Dies deutet auf einen spezifischen Mechanismus hin, bei dem die Protonenübertragung im Übergangszustand des geschwindigkeitsbestimmenden Schritts eine entscheidende Rolle spielt, was mit dem A-1-Mechanismus übereinstimmt, der die Bildung eines Oxocarbonium-Ions beinhaltet. masterorganicchemistry.com
Tabelle 3: Reaktion von Acetophenondimethylketal mit (CO)₅MnSi(CH₃)₃
| Reaktant | Reagenz | Produkt | Ausbeute (GLC) | Bedingungen | Referenz |
| Acetophenondimethylketal | (CO)₅MnSi(CH₃)₃ | α-Methoxystyrol | 93% | 50 °C, CD₃CN, 2-4 h | nsf.gov |
Tabelle der erwähnten Verbindungen
| Verbindungsname |
| Acetophenon |
| Acetophenondimethylketal |
| Acetophenondiethylketal |
| α-Methoxystyrol |
| (CO)₅MnH |
| (CO)₅MnSi(CH₃)₃ |
| CH₃OSi(CH₃)₃ |
| Ethanol |
| Oxocarbonium-Ion |
| Sulfit-Dianion |
| α-Methoxysulfonsäure |
Mechanistic Investigations of Chemical Processes Involving Acetophenone Diethyl Ketal
Elucidation of Ketalization Reaction Pathways
Roles of Carbonium-Oxonium Ions and Protonation Events
The acid-catalyzed formation of a ketal from a ketone is initiated by the protonation of the carbonyl oxygen. libretexts.orglibretexts.org This initial protonation event is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like ethanol (B145695). openstax.org
Following the nucleophilic addition of an ethanol molecule, a protonated hemiacetal is formed. libretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal converts it into a good leaving group (water). libretexts.org The departure of the water molecule results in the formation of a resonance-stabilized cation, commonly referred to as an oxocarbenium ion (or displaying carbonium-oxonium ion character). libretexts.orgwikipedia.org This intermediate is characterized by a positive charge delocalized between the carbon and oxygen atoms, which can be represented by two resonance structures: one with the positive charge on carbon (a carbenium ion) and another with the charge on oxygen (an oxonium ion). wikipedia.org The true structure is a hybrid of these two forms, with the C=O⁺ bond character being significant. wikipedia.org This stabilized cation is then attacked by a second molecule of ethanol. A final deprotonation step yields the neutral acetophenone (B1666503) diethyl ketal and regenerates the acid catalyst. openstax.org
Formation of Hemiacetal Intermediates
A hemiacetal (or hemiketal when derived from a ketone) is a key intermediate in the pathway to acetal (B89532) formation. libretexts.orgwikipedia.org It is formed by the nucleophilic addition of one equivalent of an alcohol to the protonated carbonyl group of the ketone. masterorganicchemistry.comlibretexts.org This step is reversible, and hemiacetals are often in equilibrium with the starting ketone and alcohol. masterorganicchemistry.com
The mechanism involves three primary steps under acidic conditions:
Protonation: The carbonyl oxygen of acetophenone is protonated by an acid catalyst. masterorganicchemistry.com
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.org
Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes the proton from the newly added ethoxy group, resulting in the neutral hemiacetal intermediate. libretexts.org
While hemiacetals can be isolated, particularly cyclic ones, acyclic hemiacetals like the one formed from acetophenone are typically unstable and exist transiently en route to the full acetal. masterorganicchemistry.compearson.com The reaction is driven towards the acetal product by using an excess of the alcohol or by removing the water formed during the reaction, in accordance with Le Châtelier's principle. organicchemistrytutor.com
| Step | Description | Key Species Involved |
| 1 | Protonation of Carbonyl | Acetophenone, Acid Catalyst (H⁺) |
| 2 | Nucleophilic Attack | Protonated Acetophenone, Ethanol |
| 3 | Deprotonation | Protonated Hemiacetal, Base |
| 4 | Hemiacetal Formation | Acetophenone Hemiacetal |
| 5 | Protonation of Hydroxyl | Hemiacetal, Acid Catalyst (H⁺) |
| 6 | Elimination of Water | Protonated Hemiacetal |
| 7 | Oxocarbenium Ion Formation | Oxocarbenium Ion |
| 8 | Second Nucleophilic Attack | Oxocarbenium Ion, Ethanol |
| 9 | Deprotonation | Protonated Ketal, Base |
| 10 | Ketal Product | Acetophenone Diethyl Ketal |
Mechanisms of Metal-Catalyzed Transformations
While this compound itself is often used as a protecting group, the mechanistic principles governing its reactivity and that of its parent ketone, acetophenone, are central to various metal-catalyzed transformations. These include carbon-carbon coupling and, more commonly for the parent ketone, reduction reactions.
Catalytic Cycles in Lanthanide-Promoted Carbon-Carbon Coupling
Lanthanide triflates, such as lanthanum(III) triflate (La(OTf)₃), are water-tolerant Lewis acids that have found application in various organic transformations, including carbon-carbon bond-forming reactions. researchgate.netchempedia.info While specific examples detailing the catalytic cycle for lanthanide-promoted carbon-carbon coupling directly involving this compound are not extensively documented, the general mechanism for lanthanide-catalyzed reactions with related substrates like silyl (B83357) ketene (B1206846) acetals provides insight. researchgate.net
In such reactions, the lanthanide triflate acts as a Lewis acid to activate a substrate. For instance, they can catalyze the addition of silyl ketene acetals to nitrones or the allylation of imines. researchgate.net A plausible, though not specifically demonstrated, role for a ketal like this compound in such a context could involve its Lewis basic oxygen atoms coordinating to the lanthanide metal center. This coordination could facilitate a subsequent reaction, although this remains a speculative pathway without direct experimental evidence in the literature for C-C coupling. More commonly, lanthanide triflates are used to catalyze the formation of acetals or their hydrolysis, rather than their direct use in C-C coupling.
Hydride Transfer Mechanisms in Related Ketone Reduction (e.g., Acetophenone Transfer Hydrogenation)
The reduction of acetophenone to 1-phenylethanol (B42297) is a well-studied transformation, often achieved via catalytic transfer hydrogenation. This process involves the transfer of hydrogen from a donor molecule, such as 2-propanol or formic acid, to the ketone, mediated by a transition metal catalyst, typically based on ruthenium, rhodium, or iridium. drugmoneyart.commdpi.comrsc.org
Two primary mechanisms are generally accepted for this transformation: the "hydridic route" (an inner-sphere mechanism) and the "direct hydrogen transfer" (an outer-sphere mechanism).
Hydridic Route (Inner-Sphere): In this pathway, the catalyst precursor reacts with the hydrogen donor (e.g., 2-propanol) in the presence of a base to form a metal-hydride species, releasing acetone. diva-portal.org The ketone (acetophenone) then coordinates to the metal center and inserts into the metal-hydride bond to form a metal-alkoxide intermediate. Subsequent replacement of the product alcohol by a new molecule of the hydrogen donor regenerates the active catalyst and completes the cycle. diva-portal.org
Direct Hydrogen Transfer (Outer-Sphere): This mechanism, often invoked for Noyori-type catalysts, does not require the substrate to coordinate directly to the metal center. wikipedia.orgacs.org Instead, the hydrogen transfer occurs in a concerted, six-membered transition state involving the metal hydride, a proton on the ligand, and the carbonyl group of the ketone. nih.gov This is a key feature of bifunctional catalysis.
The choice of mechanism is highly dependent on the specific catalyst and reaction conditions employed. rsc.org
Concepts of Metal-Ligand Cooperative Catalysis
Metal-ligand cooperative (MLC) catalysis, also known as bifunctional catalysis, is a powerful concept in which both the metal center and the ligand actively participate in bond activation and formation. wikipedia.org This is particularly relevant in the hydrogenation and transfer hydrogenation of ketones like acetophenone. drugmoneyart.comwikipedia.org
In these systems, the ligand is not merely a spectator but plays a direct role in the catalytic cycle. wikipedia.org A classic example is the Noyori-type ruthenium catalyst used for asymmetric transfer hydrogenation, which features an N-H functionality on the diamine ligand. rsc.orgmatthey.com The catalytic cycle involves the following cooperative actions:
The metal center and the basic N-H group of the ligand cooperatively abstract a proton and a hydride from the hydrogen donor (e.g., 2-propanol) to form a ruthenium-hydride (Ru-H) species and a protonated amine ligand (N-H₂⁺). rsc.org
The resulting active catalyst then transfers the hydride from the metal (Ru-H) and a proton from the ligand (N-H) to the carbonyl group of the ketone in a concerted, outer-sphere mechanism. rsc.orgresearchgate.net
This bifunctional mechanism, where the ligand acts as a proton transfer agent while the metal delivers the hydride, is responsible for the high efficiency and selectivity of these catalysts. drugmoneyart.comacs.org This cooperative action avoids the need for substrate coordination to the metal, which explains the high chemoselectivity for reducing C=O bonds over less polar C=C bonds. rsc.org
| Catalyst System | Mechanistic Feature | Role of Metal | Role of Ligand |
| Ru-Diamine | Metal-Ligand Cooperation | Binds and delivers hydride (H⁻) | Accepts and delivers proton (H⁺) |
| Fe-PNNP | Bifunctional Outer-Sphere | Forms iron-hydride active species | Participates in activation and H⁺ transfer |
| Ir-PCN | Pincer Ligand Cooperation | Forms iridium-hydride species | Stabilizes intermediates; may participate in H⁺ shuttle |
Fragmentation Pathways and Mechanistic Probes for Acetophenone Ketyl Radicals
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Advanced Applications in Organic Synthesis and Fine Chemical Production
Acetophenone (B1666503) Diethyl Ketal as a Protective Group Strategy
In multistep organic synthesis, the temporary masking of a reactive functional group is often necessary to prevent unwanted side reactions. Acetophenone diethyl ketal is primarily employed as a protecting group for the carbonyl functionality of acetophenone and related ketones. The conversion of the ketone to the diethyl ketal transforms the electrophilic carbonyl carbon into a non-reactive ether-like linkage. nih.gov This protection is robust under various conditions, allowing for chemical transformations elsewhere in the molecule that would otherwise be incompatible with an unprotected ketone. pressbooks.pub
Orthogonal Protection in Complex Molecule Synthesis
A key concept in the synthesis of complex molecules is orthogonality, which allows for the selective removal of one protecting group in the presence of others. libretexts.org this compound fits seamlessly into orthogonal protection schemes due to its specific cleavage conditions. It is stable to a wide range of reagents, including bases, nucleophiles, and reducing agents, but is readily cleaved under acidic conditions. pressbooks.pubchemistrysteps.com
This stability profile allows it to be used alongside other common protecting groups that are removed under different conditions. For instance, this compound can remain intact while:
Base-labile groups (e.g., esters, Fluorenylmethyloxycarbonyl [Fmoc] group) are cleaved using basic hydrolysis.
Groups removed by hydrogenation (e.g., benzyl (B1604629) ethers, Cbz group) are cleaved using a catalyst like Palladium on carbon (Pd/C) and hydrogen gas.
Fluoride-labile groups (e.g., silyl (B83357) ethers like TBDMS) are removed using sources of fluoride (B91410) ion, such as TBAF.
This orthogonality ensures that chemists can deprotect functional groups in a specific, predetermined order, which is essential for the efficient synthesis of intricate target molecules.
Table 1: Orthogonality of this compound
| Protecting Group Class | Protecting Group Example | This compound Stability | Cleavage Conditions for Other Group |
| Acid-Labile | This compound | N/A (Cleaved) | Aqueous Acid (e.g., HCl, H₂SO₄) |
| Base-Labile | Ester | Stable | Base (e.g., NaOH, LiOH) |
| Hydrogenolysis-Labile | Benzyl (Bn) Ether | Stable | H₂, Pd/C |
| Fluoride-Labile | tert-Butyldimethylsilyl (TBDMS) Ether | Stable | Tetrabutylammonium fluoride (TBAF) |
Selective Deprotection Methodologies
While the standard method for cleaving the ketal is treatment with aqueous acid (hydrolysis), several milder and more selective methods have been developed to enhance its utility. youtube.comchemmunity.com These methodologies are particularly useful when other acid-sensitive groups are present in the molecule. Selective deprotection can be achieved under various conditions, offering chemists greater control over the synthetic process.
Table 2: Selective Deprotection Reagents for Ketals
| Reagent/Catalyst | Conditions | Key Features |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water | Standard, robust method. |
| Iodine (I₂) | Acetone | Neutral conditions, rapid, and highly chemoselective. |
| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Mild Lewis acid catalysis, operates at nearly neutral pH. |
| Indium(III) triflate (In(OTf)₃) | Acetone | Neutral conditions, effective at room temperature or with mild heating. |
| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Very gentle Lewis acid catalyst for sensitive substrates. |
| NaBArF₄ | Water | Catalytic amounts needed, proceeds in water at moderate temperatures. |
These alternative methods allow for the precise removal of the ketal protecting group while preserving the integrity of the wider molecular structure.
Role as a Synthetic Intermediate for Value-Added Compounds
Beyond its role as a protecting group, this compound can also serve as a direct precursor in the synthesis of more complex, value-added molecules. Its structure provides a platform for building larger aromatic systems.
Precursors for Specialized Aromatic Hydrocarbons
Research has identified ethyl ketals of acetophenone as precursors in the synthesis of polyphenylenes. Polyphenylenes are a class of polymers characterized by a backbone of linked benzene (B151609) rings, which exhibit interesting thermal and electronic properties. The use of this compound in this context highlights its application in materials science and polymer chemistry, moving beyond its traditional role in small-molecule synthesis.
Building Blocks for Heterocyclic Systems
While the parent compound, acetophenone, is a widely recognized and versatile precursor for a vast array of heterocyclic compounds, the primary role of this compound in this area is often indirect. nih.govresearchgate.net The ketal serves to protect the carbonyl group while other parts of the molecule are modified. Once these modifications are complete, the ketone is regenerated via deprotection and can then participate in cyclization reactions to form heterocycles. nih.gov
For example, reactions can be performed on the aromatic ring or the methyl group of the protected acetophenone. After these transformations, acidic hydrolysis restores the ketone functionality, which can then be used as a handle for building heterocyclic rings such as pyrazoles, isoxazoles, or pyridines through condensation reactions with appropriate reagents. In this capacity, the ketal enables synthetic strategies that would be impossible with the free ketone, thus facilitating the synthesis of complex heterocyclic systems. researchgate.net
Intermediates in Alpha-Functionalized Carbonyl Compound Synthesis
The alpha-position of ketones is a site of significant chemical reactivity, often exploited for the formation of carbon-carbon and carbon-heteroatom bonds. However, the inherent reactivity of the carbonyl group itself can lead to undesired side reactions, such as self-aldol condensation. scielo.br this compound provides a strategic solution by masking the carbonyl group, thereby enabling selective functionalization at the alpha-carbon.
The ketal group is inert to many reagents, including organometallics, hydrides, and bases, that would typically react with a ketone. This allows chemists to perform a wide range of transformations on other parts of the molecule or to specifically target the alpha-position. The synthesis of alpha-functionalized carbonyl compounds using this compound typically follows a three-step sequence:
Protection: Acetophenone is reacted with ethanol (B145695) or triethyl orthoformate in the presence of an acid catalyst to form the diethyl ketal. chemicalbook.com
Alpha-Functionalization: The protected compound is then subjected to a reaction to introduce a functional group at the alpha-position. This can involve deprotonation with a strong base to form an enolate equivalent, followed by reaction with an electrophile (e.g., an alkyl halide).
Deprotection: The ketal is hydrolyzed using aqueous acid to regenerate the ketone, yielding the final alpha-functionalized acetophenone derivative.
This strategy is fundamental in synthetic organic chemistry for producing complex molecules where precise control over reactivity is essential. nih.gov
| Step | Generic Reaction | Purpose |
| 1. Protection | Acetophenone → this compound | Masks the reactive carbonyl group. |
| 2. α-Functionalization | Ketal + Reagent → α-Substituted Ketal | Allows for selective reaction at the alpha-carbon. |
| 3. Deprotection | α-Substituted Ketal → α-Substituted Acetophenone | Regenerates the carbonyl group to yield the final product. |
Utility in the Preparation of Enantiomerically Enriched Materials
While this compound is an achiral molecule, its role as a robust protecting group is critical in the field of asymmetric synthesis. The preparation of enantiomerically enriched materials, where one enantiomer is favored over the other, is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
In complex syntheses of chiral molecules, the this compound moiety can be used to protect a carbonyl group while stereocenters are introduced elsewhere in the molecule through enantioselective reactions. nih.gov The stability of the ketal group ensures that it does not interfere with the chiral catalysts or reagents used in these delicate transformations. Once the desired stereochemistry is established, the ketal can be removed to reveal the original carbonyl group, which may then be involved in subsequent stereospecific reactions or be part of the final chiral target molecule.
| Stage of Synthesis | Role of this compound Moiety | Example Transformation |
| Substrate Preparation | The carbonyl is protected as the diethyl ketal. | Formation of a complex substrate containing the ketal group. |
| Asymmetric Reaction | The inert ketal group does not interfere with the reaction. | Enantioselective hydrogenation or oxidation of another functional group on the substrate. |
| Deprotection/Elaboration | The ketal is hydrolyzed to regenerate the ketone. | The newly revealed ketone is converted to another functional group or is part of the final chiral product. |
Research into Industrial Synthesis Applications (Focus on Synthetic Process Development)
The strategic importance of this compound extends into the development of industrial-scale synthetic processes for high-value fine chemicals.
Precursors in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is a valuable precursor in the synthesis of modern agrochemicals, including certain herbicides, fungicides, and insecticides. The development of effective and selective agrochemicals often requires the synthesis of complex organic molecules. The structural framework derived from functionalized acetophenones is present in a variety of active agrochemical compounds. researchgate.net The use of this compound in the synthetic process allows for the regioselective introduction of various functional groups, which is essential for tuning the biological activity and selectivity of the final product.
| Industry | Application of this compound | Resulting Chemical Class |
| Pharmaceutical | As a protected intermediate for building complex drug molecules. | Substituted Phenyl Ketones, Heterocyclic Compounds |
| Agrochemical | As a precursor for the synthesis of active ingredients. | Phenyl-based Herbicides, Fungicides |
Analytical Methodologies for Research on Acetophenone Diethyl Ketal Systems
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of Acetophenone (B1666503) Diethyl Ketal, distinct signals corresponding to the aromatic protons, the ethoxy groups, and the methyl group are expected. The phenyl group protons typically appear as a complex multiplet in the aromatic region (~7.2-7.5 ppm). The two ethoxy groups are equivalent and exhibit a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the terminal methyl (-CH₃) protons, resulting from spin-spin coupling with each other. A characteristic singlet for the methyl group attached to the quaternary carbon completes the spectrum.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Key signals include the quaternary ketal carbon, the carbons of the phenyl ring, the methylene carbons of the ethoxy groups, and the methyl carbons. The absence of a signal in the typical ketone carbonyl region (~198 ppm for Acetophenone) and the appearance of a signal for the ketal carbon (~100-110 ppm) are definitive indicators of successful ketal formation.
Predicted NMR Data for Acetophenone Diethyl Ketal
Click to view interactive data table
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.45 - 7.25 (m, 5H) | Aromatic (C₆H₅) | 143 - 145 | Aromatic (C-ipso) |
| 3.45 (q, 4H) | Methylene (-OCH₂) | 128 - 129 | Aromatic (CH-ortho/meta) |
| 1.65 (s, 3H) | Methyl (C-CH₃) | 125 - 127 | Aromatic (CH-para) |
| 1.20 (t, 6H) | Methyl (-OCH₂CH₃) | 100 - 102 | Ketal Carbon (C(OR)₂) |
| 55 - 57 | Methylene (-OCH₂) | ||
| 24 - 26 | Methyl (C-CH₃) | ||
| 15 - 16 | Methyl (-OCH₂CH₃) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The most significant application of IR in the context of this compound synthesis is to confirm the conversion of the starting ketone. The defining characteristic of the precursor, Acetophenone, is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1685 cm⁻¹.
Upon successful formation of the ketal, this carbonyl peak completely disappears from the spectrum. In its place, new, strong bands appear which are characteristic of the ketal functional group. These include multiple C-O-C (ether) stretching vibrations, which are typically observed in the 1200-1000 cm⁻¹ region. The presence of these strong C-O bands and the absence of the C=O band provide conclusive evidence of the structural transformation.
Key IR Absorption Bands for this compound
Click to view interactive data table
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| ~2980-2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1200 - 1000 | C-O Stretch | Ketal/Ether |
| Absent | C=O Stretch | Ketone |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal combined technique.
The molecular weight of this compound (C₁₂H₁₈O₂) is 194.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 194. However, ketals can be labile under EI conditions, and the molecular ion peak may be weak or absent.
The fragmentation pattern is highly informative. A common fragmentation pathway for ketals is the loss of an ethoxy group (-OCH₂CH₃) to form a stable oxonium ion. The most abundant peak (base peak) in the spectrum is typically observed at m/z = 105. phenomenex.comchromforum.orgymdb.ca This fragment corresponds to the benzoyl cation [C₆H₅CO]⁺, which results from a rearrangement and loss of an ethoxy radical and an ethylene (B1197577) molecule. Other significant fragments arise from the phenyl group and further breakdown of the molecule. phenomenex.comchromforum.orgymdb.ca
GC-MS Fragmentation Data for this compound phenomenex.comchromforum.orgymdb.ca
Click to view interactive data table
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment Identity |
| 105 | 99.9 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 78 | 47.3 | [C₆H₆]⁺ (Benzene radical cation) |
| 77 | 38.5 | [C₆H₅]⁺ (Phenyl cation) |
| 104 | 35.4 | Fragment from rearrangement |
| 91 | 29.7 | [C₇H₇]⁺ (Tropylium cation) |
| 194 | Low / Absent | [M]⁺ (Molecular Ion) |
Chromatographic Separation and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, gas and liquid chromatography are indispensable for monitoring its synthesis and verifying its purity.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the synthesis of this compound from Acetophenone and ethanol (B145695), GC is the primary method for monitoring the reaction's progress.
By taking small aliquots from the reaction mixture over time and injecting them into the GC, the relative concentrations of the starting material (Acetophenone) and the product (this compound) can be determined. Due to the difference in polarity and boiling point, the two compounds will have distinct retention times on a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or HP-5). The reaction can be considered complete when the peak corresponding to Acetophenone has disappeared or its area is minimized, while the area of the product peak is maximized.
Furthermore, GC is an excellent tool for assessing the purity of the final, isolated product. A chromatogram of a pure sample should show a single major peak. The presence of other peaks would indicate impurities, such as residual starting material, solvent, or byproducts. The peak area percentage from the GC chromatogram provides a quantitative measure of the product's purity.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. While this compound itself is an achiral molecule, HPLC becomes a critical tool if stereochemistry is introduced into the system.
If the ketal were synthesized using a chiral, enantiomerically pure alcohol (instead of ethanol) or if the ketone precursor itself possessed a chiral center, the resulting product could be a mixture of stereoisomers (enantiomers or diastereomers). The determination of the stereochemical or enantiomeric purity of such a mixture is crucial, particularly in pharmaceutical contexts where different stereoisomers can have vastly different biological activities. phenomenex.comnih.govlearnaboutpharma.comuhplcs.comchiralpedia.com
To separate stereoisomers, a specialized form of HPLC known as chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) within the column. phenomenex.comnih.govlearnaboutpharma.comuhplcs.comchiralpedia.com The chiral selector immobilized on the stationary phase interacts differently with each stereoisomer, forming transient diastereomeric complexes with different binding energies. This differential interaction causes one isomer to be retained longer on the column than the other, resulting in different retention times and allowing for their separation and quantification. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and proteins (e.g., α1-acid glycoprotein). nih.gov The ability to determine the ratio of stereoisomers is essential for controlling the stereochemical outcome of asymmetric syntheses.
Computational Chemistry Approaches for Reactivity and Mechanism Prediction
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into reactivity, reaction mechanisms, and transition state structures that are often difficult to obtain through experimental methods alone. For systems involving this compound, theoretical approaches such as Density Functional Theory (DFT) and Polarizable Continuum Model (PCM) calculations, along with Kinetic Isotope Effect (KIE) studies, provide a robust framework for predicting and understanding its chemical behavior. Although specific computational studies on this compound are not extensively documented in publicly available literature, the application of these methodologies to analogous aromatic ketals and ketones provides a clear indication of their utility and the types of data that can be generated.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a staple in the study of organic reactions due to its favorable balance between accuracy and computational cost. It allows for the calculation of various molecular properties, including optimized geometries of reactants, products, and transition states, as well as their corresponding energies.
When studying reactions in solution, such as the hydrolysis of a ketal, it is crucial to account for the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely used solvation model that treats the solvent as a continuous dielectric medium rather than individual molecules. This approach allows for the calculation of solvation energies and the effect of the solvent on the reaction's potential energy surface.
In the context of a hypothetical study on this compound hydrolysis, DFT calculations would be employed to map out the reaction pathway. This would involve identifying the structures of the starting material (this compound and a hydronium ion, for acid-catalyzed hydrolysis), the intermediate carbocation, and the final products (acetophenone and ethanol). For each of these species, the geometry would be optimized to find the lowest energy conformation. Crucially, the transition state structure for the rate-determining step would also be located and characterized.
The combination of DFT and PCM would allow for the calculation of the free energy profile of the reaction in a specific solvent. The difference in the calculated free energies of the transition state and the reactants would yield the activation energy, which is directly related to the reaction rate. By comparing the activation energies for different proposed mechanisms, the most likely reaction pathway can be determined.
For instance, a DFT study on the conformational behavior of para-substituted acetophenones has demonstrated the utility of functionals like B3LYP to calculate rotational barriers, with results showing good agreement with experimental data. Similarly, computational investigations into the hydrolysis of other ketals provide a template for how such a study on this compound would be approached.
Table 1: Illustrative Free Energy Data for a Hypothetical DFT/PCM Study of Ketal Hydrolysis
| Species | Gas Phase Energy (Hartree) | Solvation Free Energy (kcal/mol) | Solvated Free Energy (Hartree) | Relative Free Energy (kcal/mol) |
| Reactants (Ketal + H₃O⁺) | -X.XXXXXX | -Y.YY | -Z.ZZZZZZ | 0.0 |
| Transition State 1 | -A.AAAAAA | -B.BB | -C.CCCCCC | +15.5 |
| Intermediate (Carbocation) | -D.DDDDDD | -E.EE | -F.FFFFFF | +5.2 |
| Transition State 2 | -G.GGGGGG | -H.HH | -I.IIIIII | +12.8 |
| Products (Ketone + 2 EtOH) | -J.JJJJJJ | -K.KK | -L.LLLLLL | -10.7 |
| Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT/PCM calculations. Actual values would be specific to the chosen level of theory, basis set, and solvent. |
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. KIE studies are a powerful experimental and theoretical tool for investigating reaction mechanisms, particularly for determining whether a bond to an isotopically substituted atom is broken in the rate-determining step of a reaction.
In the study of this compound, a primary hydrogen KIE could be investigated to probe the mechanism of its hydrolysis. This would involve synthesizing this compound with deuterium (B1214612) substitution at a specific position, for example, at the methine proton of the ethyl groups if a mechanism involving its abstraction was being considered. However, in the context of acid-catalyzed hydrolysis, a solvent isotope effect is more commonly studied. This involves comparing the reaction rate in H₂O versus D₂O.
For a typical A-1 mechanism of acetal (B89532) or ketal hydrolysis, the reaction is expected to be faster in D₂O than in H₂O, leading to a kH/kD value of less than 1. This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated ketal intermediate. Conversely, if a proton transfer is part of the rate-determining step, a primary KIE (kH/kD > 1) would be observed.
Theoretical calculations of KIEs can be performed using the vibrational frequencies obtained from DFT calculations for the reactants and the transition state. The zero-point energies (ZPEs) of the isotopically labeled and unlabeled species are calculated, and the difference in the activation energies due to the ZPE difference gives the theoretical KIE. A comparison of the computationally predicted KIE with experimentally determined values can provide strong evidence for a proposed reaction mechanism.
Table 2: Representative Kinetic Isotope Effect Data for Acetal Hydrolysis
| Reaction | Isotopic Substitution | Experimental kH/kD | Theoretical kH/kD | Implied Mechanism |
| Acid-Catalyzed Hydrolysis of Benzaldehyde Diethyl Acetal | Solvent (H₂O vs. D₂O) | 0.35 | 0.38 | A-1 Mechanism |
| General-Acid Catalyzed Hydrolysis of an Ortho Ester | Catalytic Acid (RCOOH vs. RCOOD) | 2.5 | 2.7 | Concerted Proton Transfer |
| Note: This table presents typical KIE values for related reactions to illustrate the data obtained from such studies. The values are not specific to this compound. |
Future Research Directions and Emerging Trends
Development of Green and Sustainable Ketalization/De-ketalization Methodologies
The principles of green chemistry are increasingly central to the development of new synthetic protocols for ketal formation and cleavage. Research is actively targeting the replacement of conventional methods that often rely on corrosive acid catalysts, toxic solvents, and energy-intensive processes like azeotropic distillation. nih.govresearchgate.net The goal is to create safer, more environmentally friendly, and economically viable methodologies. nih.gov
Key areas of development include:
Heterogeneous Catalysis: Solid acid catalysts are at the forefront of green ketalization research. Materials such as zeolites, montmorillonite (B579905) clays (B1170129), and supported superacids offer significant advantages, including ease of separation, reusability, and reduced corrosion. researchgate.netmdpi.commdpi.com For instance, a SO₄²⁻/TiO₂/Al₂O₃ solid superacid catalyst has been used for the synthesis of acetophenone (B1666503) 1,3-propandiol ketal, achieving high yield and purity under optimized conditions. researchgate.net
Benign Catalysts and Solvents: The exploration of less hazardous catalysts is a critical trend. Iron(III) complexes are emerging as promising eco-friendly catalysts for ketalization, leveraging the low toxicity and high abundance of iron. acs.orgnih.gov Furthermore, there is a push to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. Research into solvent-free conditions or the use of aqueous media, sometimes assisted by techniques like microwave irradiation, is proving fruitful. researchgate.netmdpi.com
Mild Reaction Conditions: Developing methods that operate under mild conditions (e.g., ambient temperature and pressure) is a major goal. One innovative approach involves using only trace amounts of conventional acids (e.g., 0.1 mol% hydrochloric acid) in methanol (B129727), which is sufficient to catalyze the ketalization of acetophenone efficiently without the need for harsh conditions or the removal of water. nih.govacs.org
The table below summarizes some green catalytic systems investigated for ketalization reactions relevant to acetophenone.
| Catalyst System | Substrate Example | Key Advantages | Reference |
| SO₄²⁻/TiO₂/Al₂O₃ | Acetophenone & 1,3-propandiol | Solid, reusable catalyst; high yield | researchgate.net |
| Iron(III) Complexes | Glycerol (B35011) & Acetone/Acetophenone | Eco-friendly metal; high turnover frequencies | acs.orgnih.gov |
| Trace HCl in Methanol | Acetophenone & Methanol | Mild conditions; no water removal needed | nih.gov |
| CoCl₂/Dimethylglyoxime | Cyclohexanone (B45756) & Polyhydric alcohols | Solvent-free; high efficiency | mdpi.com |
| Acid-activated Clay | Glycerol & Various ketones | Heterogeneous; mild, quasi-solventless conditions | mdpi.com |
Future work will likely focus on designing even more robust and recyclable catalysts, exploring bio-based solvents, and developing efficient de-ketalization strategies that align with green chemistry principles, such as using water at high temperatures or other benign triggers.
Exploration of Asymmetric Induction in Acetophenone Ketal Chemistry
Asymmetric induction—the preferential formation of one enantiomer or diastereomer over another—is a cornerstone of modern asymmetric synthesis. wikipedia.org While significant research has focused on the asymmetric reduction or alkylation of the carbonyl group in acetophenone itself to produce chiral alcohols and other valuable building blocks, the role of the corresponding ketals in asymmetric synthesis is an area ripe for exploration. nih.govacs.orgnih.gov
Future research is expected to delve into two primary domains:
Asymmetric Ketalization: The formation of chiral ketals from prochiral ketones like acetophenone using chiral diols or catalysts. This creates a chiral center at the original carbonyl carbon, which can be used to direct subsequent reactions.
Ketal as a Chiral Auxiliary: Using a pre-formed chiral ketal of acetophenone to direct stereoselective reactions at other sites in the molecule. The ketal group can impose steric hindrance or engage in specific electronic interactions to control the facial selectivity of an approaching reagent.
The fundamental principle of asymmetric induction relies on the energy difference between diastereomeric transition states, which dictates the product ratio. youtube.com In the context of acetophenone ketals, this could involve:
Internal Asymmetric Induction: Utilizing a chiral diol derived from the "chiral pool" to form a diastereomeric ketal.
External Asymmetric Induction: Employing a chiral catalyst (e.g., a chiral Brønsted or Lewis acid) to catalyze the reaction of acetophenone with an achiral alcohol, thereby influencing the transition state and favoring one enantiomer. wikipedia.org
Research into the asymmetric direct Michael addition of acetophenone to α,β-unsaturated aldehydes has shown that high enantioselectivity can be achieved using organocatalysts, demonstrating the potential to control stereochemistry in reactions involving acetophenone. organic-chemistry.org The logical next step is to investigate how converting the acetophenone carbonyl to a chiral ketal might influence the stereochemical outcome of similar carbon-carbon bond-forming reactions.
Integration with Continuous Flow Synthesis and Automation
Continuous flow chemistry is revolutionizing chemical manufacturing by moving from traditional batch processing to automated, continuous production. This technology offers numerous advantages, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and the ability to integrate multiple reaction and purification steps into a single, seamless process. flinders.edu.aunih.gov
The synthesis of acetophenone diethyl ketal is an ideal candidate for adaptation to continuous flow systems. Future research will likely focus on:
Packed-Bed Reactors: Developing systems where acetophenone and ethanol (B145695) are passed through a heated column packed with a solid acid catalyst. This approach simplifies catalyst separation and allows for continuous operation over long periods. Immobilized catalysts, such as polymer-supported chiral catalysts, are particularly suitable for these systems. thieme-connect.de
In-line Purification and Analysis: Integrating purification modules (e.g., scavenging columns, liquid-liquid extraction) directly into the flow path to remove byproducts or unreacted starting materials. flinders.edu.au In-line analytical techniques, such as FT-IR or HPLC, can provide real-time monitoring of the reaction, enabling automated optimization and quality control.
Multi-step Automated Synthesis: Designing more complex flow sequences where the newly formed this compound is not isolated but is directly funneled into a subsequent reaction vessel for further transformation. This telescoping of reactions minimizes manual handling and waste generation.
The broader trend of digitalization in chemistry supports this shift. researchgate.net Automated systems can perform experiments, collect data, and even use algorithms to optimize reaction conditions autonomously, accelerating the discovery and scale-up of new synthetic routes for ketals. researchgate.netnih.gov
| Technology | Application to Ketal Synthesis | Potential Advantages |
| Continuous Flow Reactor | Passing reactants over a solid catalyst bed to form the ketal. | Improved safety, enhanced heat/mass transfer, easy scale-up. |
| In-line Spectroscopy | Real-time monitoring of ketal formation in the flow stream. | Precise reaction control, rapid optimization, quality assurance. |
| Automated Feedback Loops | Using analytical data to autonomously adjust parameters (temp, flow rate). | Self-optimizing processes, increased efficiency and yield. |
| Integrated Purification | Scavenger columns or extractors placed after the reactor. | Reduced workup time, higher product purity, less waste. |
Advanced Computational Design of Novel Reactions and Catalysts
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new, more efficient catalysts. pnnl.govmdpi.com Instead of relying solely on trial-and-error experimentation, researchers can now use advanced computational models to predict catalyst behavior and guide synthetic efforts. nih.govrsc.org
For this compound, future computational research will likely concentrate on several key areas:
Mechanism Elucidation: Using Density Functional Theory (DFT) and other ab initio methods to map the detailed energy landscape of the ketalization reaction. acs.orgnih.gov This includes calculating the energies of intermediates and transition states, which is critical for understanding the catalytic cycle and identifying the rate-determining step. pnnl.gov
Catalyst Screening and Design: Employing descriptor-based screening and machine learning algorithms to rapidly evaluate large libraries of potential catalysts. nih.gov For example, computational models can predict how the electronic and steric properties of a catalyst (e.g., a Lewis acid) will influence its activity in promoting ketal formation. This approach can accelerate the discovery of novel catalysts for both ketalization and de-ketalization.
Predicting Reaction Outcomes: Developing quantitative structure-activity relationships (QSAR) and other models to predict the yield and selectivity of ketalization under various conditions. This predictive power is essential for optimizing reactions and designing more robust synthetic processes.
Automated Mechanism Discovery: Utilizing automated computational tools that can explore the potential energy surface of a reaction without a priori assumptions, potentially uncovering novel reaction pathways or unexpected side reactions. nih.gov
By integrating computational design with experimental validation, the development cycle for new catalytic systems for acetophenone ketal synthesis can be significantly shortened, leading to the faster implementation of more efficient and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for acetophenone diethyl ketal, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acid-catalyzed ketalization of acetophenone with ethanol. Catalysts like sulfamic acid (NH2SO3H) and nanosolid superacid SO4<sup>2−</sup>/Fe2O3 are commonly used. For example, sulfamic acid achieves yields up to 92% under optimized conditions (molar ratio 1:1.8 for acetophenone:ethylene glycol, 0.8 wt% catalyst, 90°C, 2 hours) . Nanosolid superacid catalysts offer recyclability, retaining >85% activity after five cycles, with yields of 94.5% under similar conditions .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- FT-IR : Peaks at ~1200–1100 cm<sup>−1</sup> (C-O-C stretching) and absence of the carbonyl peak (~1700 cm<sup>−1</sup>) confirm ketal formation .
- <sup>1</sup>H NMR : Signals at δ 1.2–1.4 ppm (ethyl CH3) and δ 3.5–4.0 ppm (OCH2 groups) .
- GC-MS : Molecular ion peaks at m/z 208 (C12H16O3) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : While classified as non-hazardous under GHS, prolonged exposure to skin/eyes should be avoided. Use in well-ventilated areas, and avoid contamination with food/water sources. Emergency protocols recommend using ChemTrec (1-800-424-9300) for spills .
Advanced Research Questions
Q. How can discrepancies in reported catalytic efficiencies (e.g., sulfamic acid vs. nanosolid superacid) be reconciled?
- Methodological Answer : Contradictions arise from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
